

# 2-(1-piperidiny)benzoic acid chemical properties and structure

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## Compound of Interest

Compound Name: 2-(1-piperidiny)Benzoic acid

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An In-Depth Technical Guide to **2-(1-Piperidiny)benzoic Acid**: Structure, Properties, and Applications

## Introduction

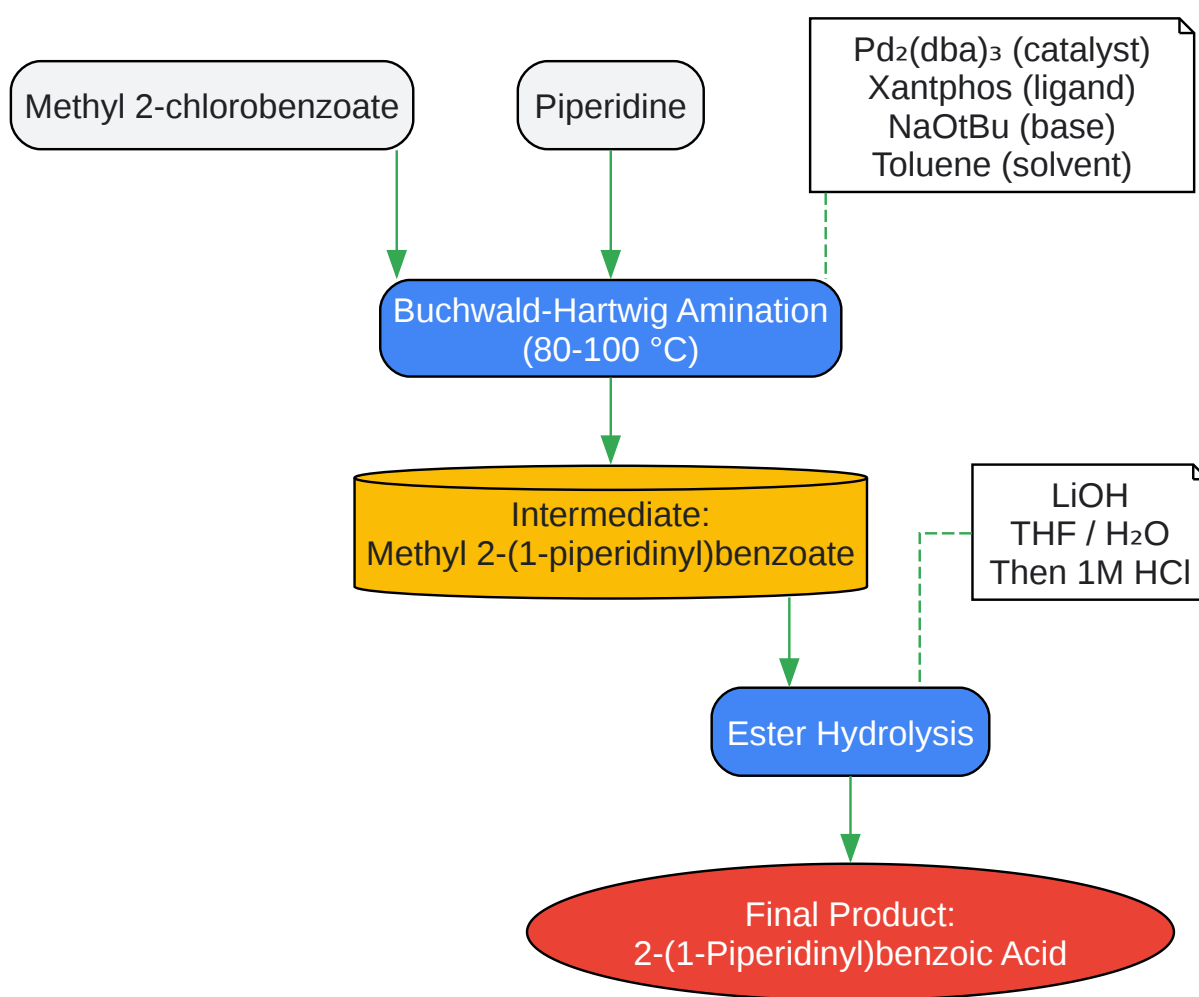
**2-(1-Piperidiny)benzoic acid**, a bifunctional organic compound, integrates a benzoic acid moiety with a piperidine ring at the ortho-position.[1] This unique structural arrangement, with the IUPAC name 2-piperidin-1-ylbenzoic acid and CAS Number 42093-97-0, establishes a molecule of significant interest in several scientific domains.[1] The presence of a carboxylic acid group, an aromatic system, and a tertiary amine within a compact framework makes it a versatile building block in medicinal chemistry and a candidate for development in material science.[1][2] Its structure serves as a valuable scaffold for designing novel therapeutic agents, with research indicating potential antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications for researchers and drug development professionals.

## Molecular Structure and Physicochemical Properties

The molecular formula of **2-(1-piperidiny)benzoic acid** is  $C_{12}H_{15}NO_2$ , corresponding to a molecular weight of approximately 205.26 g/mol.[1] The structure is characterized by a piperidine ring attached to the C2 position of a benzoic acid molecule. The nitrogen atom of the

piperidine ring acts as an electron-donating group, which influences the electronic properties and reactivity of the aromatic ring.[1]

The molecule's solubility is dictated by its dual chemical nature; the carboxylic acid group is hydrophilic and capable of hydrogen bonding, while the piperidinyll and benzene rings contribute hydrophobic and basic characteristics.[1] The conformation of the six-membered piperidine ring is typically a stable chair form, a feature that can be crucial for its interaction with biological macromolecules.[1]



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## References

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